Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core fused with a dihydroketone ring. Key structural attributes include:
- Chloromethyl substituent at position 4, enhancing electrophilic reactivity for further functionalization.
- Methyl group at position 3, contributing to steric and electronic modulation.
- Ethyl carboxylate ester at position 2, influencing solubility and serving as a synthetic handle.
This compound’s structure has been characterized using crystallographic tools like SHELX and ORTEP, which are critical for resolving hydrogen-bonding patterns and ring puckering .
Properties
IUPAC Name |
ethyl 4-(chloromethyl)-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c1-3-17-12(16)10-6(2)9-7(5-13)4-8(15)14-11(9)18-10/h4H,3,5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTHHQGYRVVXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)NC(=O)C=C2CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable thieno[2,3-b]pyridine derivative, chloromethylation can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The esterification step involves the reaction with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, primary amines, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
Biological Activities
Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate exhibits notable biological activities:
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties by inhibiting tumor growth.
- Enzyme Inhibition : It interacts with specific enzymes, which could be leveraged in drug design.
Case Studies
- Antimicrobial Studies : Research demonstrated that derivatives of thienopyridine compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Ethyl 4-(chloromethyl)-3-methyl-6-oxo derivatives were tested, showing promising results .
- Anticancer Research : A study investigated the effects of thienopyridine derivatives on cancer cell lines. Results indicated that ethyl 4-(chloromethyl)-3-methyl compounds inhibited cell proliferation and induced apoptosis in certain cancer types .
- Enzyme Interaction Studies : Investigations into the enzyme inhibition profiles of thienopyridine derivatives highlighted their potential as enzyme inhibitors in metabolic pathways relevant to disease states .
Applications in Medicinal Chemistry
The compound's unique structure allows it to serve as a lead compound in drug development:
- Drug Design : Its ability to interact with various biological targets makes it suitable for designing new therapeutic agents.
- Biochemical Research : It is employed as a research tool to explore biochemical pathways and mechanisms of action in cellular systems.
Comparative Table of Related Compounds
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-(Chloromethyl)-3-methyl-thieno[2,3-b]pyridine-2-carboxylic acid | Lacks ethyl ester | Potentially similar antimicrobial properties | Contains carboxylic acid instead of ester |
| Ethyl 5-methyl-thieno[2,3-b]pyridine-2-carboxylate | Different substitution pattern | Antimicrobial activity | Lacks chloromethyl group |
| 3-Methyl-thieno[2,3-b]pyridine | Simplified structure | Limited biological data | Less complex than target compound |
The uniqueness of this compound lies in its specific combination of functional groups that enhance its biological activity compared to related compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to fit into the binding pockets of these enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
- Heterocyclic Core: The thieno[2,3-b]pyridine core (target compound) contains sulfur, offering electron-rich aromaticity, whereas pyrrolo[2,3-b]pyridine (VI029) includes nitrogen, enabling hydrogen bonding . The furo[2,3-b]pyridine (VI030) uses oxygen, increasing polarity and reducing lipophilicity .
- Substituent Effects: The chloromethyl group in the target compound contrasts with chlorodifluoromethyl groups in VI029 and VI030. Fluorination in the latter two reduces electrophilicity but improves metabolic stability and bioavailability . The ethyl carboxylate ester is conserved in the target compound and VI030, while VI029 replaces it with a cyano group, altering reactivity and binding affinity .
Physicochemical and Reactivity Trends
- Reactivity : The chloromethyl group in the target compound is more reactive toward nucleophilic substitution than fluorinated analogs, making it a preferred intermediate in pharmaceutical synthesis.
- Solubility : VI030’s furo core increases water solubility compared to sulfur-containing analogs. The benzothiolo compound’s tetrahydro core and phenyl group enhance lipid solubility .
- Stability : Fluorinated derivatives (VI029, VI030) exhibit greater thermal and oxidative stability due to C-F bonds .
Notes
- Crystallographic tools like SHELX and ORTEP were critical in resolving the dihydrothieno-pyridine core’s puckering and hydrogen-bonding networks .
- Safety data for related thieno-pyridines () suggest handling precautions for analogs, though specific toxicity data for the target compound remain unverified .
Biological Activity
Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration. This article delves into its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₂ClN₃O₃S
- Molecular Weight : 285.75 g/mol
- CAS Number : 89567-06-6
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes findings from recent research on related thienopyridine derivatives:
| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
|---|---|---|
| 4a | 25 | ≥200 |
| 4b | 12.5 | ≥200 |
| 5b | 10 | 100 |
| 7b | 5 | 50 |
MIC: Minimum Inhibitory Concentration
The data indicate that modifications at specific positions on the thienopyridine core can significantly enhance antibacterial potency. For instance, compound 7b demonstrated the highest activity against Gram-positive strains, suggesting that structural optimization is crucial for improving efficacy.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated enzyme activity.
Case Studies
- Antibacterial Screening : A study conducted by El-Saghier et al. (2008) evaluated the antibacterial properties of various thienopyridine derivatives, including this compound. The results indicated that structural modifications significantly influenced the antibacterial activity against specific bacterial strains.
- Enzyme Activity : Research published in the Jordan Journal of Chemistry highlighted the enzyme inhibition potential of thienopyridine derivatives. The study found that compounds with electron-withdrawing groups exhibited enhanced inhibitory effects on target enzymes compared to their unsubstituted counterparts.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis of this compound often involves multi-step reactions, including cyclization and functionalization of the thienopyridine core. A common issue is low yield due to steric hindrance from the chloromethyl and ester groups. To optimize:
-
Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
-
Employ activated nitriles as intermediates to enhance cyclization efficiency, as demonstrated in analogous thieno-pyridine syntheses (e.g., ethyl 3-amino-2-cyano-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate, yield: 74.6%) .
-
Monitor reactions via LCMS to track intermediate formation and adjust stoichiometry dynamically .
Table 1 : Yield Optimization Strategies
Condition Yield Improvement Reference Microwave irradiation +20–30% Activated nitrile route +15–25%
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodological Answer :
- ¹H NMR : Use deuterated DMSO to resolve exchangeable protons (e.g., NH or OH groups). Peaks at δ 2.12 ppm (s, 3H) confirm the methyl group, while δ 3.71 ppm (s, 2H) corresponds to the chloromethyl moiety .
- IR : A carbonyl stretch at ~1660 cm⁻¹ confirms the ester group, while absence of NH₂ bands (~3350 cm⁻¹) ensures no unintended hydrolysis .
- Mass Spectrometry : ESIMS (m/z 328.2 [M+1]) validates molecular weight, with isotopic patterns confirming chlorine presence .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound, particularly regarding ring puckering and hydrogen bonding?
- Methodological Answer :
-
X-ray Crystallography : Use SHELXL for refinement, leveraging high-resolution data to model the dihydrothienopyridine ring’s puckering. Apply Cremer-Pople parameters (e.g., amplitude Q and phase θ) to quantify non-planarity .
-
Hydrogen Bonding Analysis : Employ graph-set notation (e.g., D(2) motifs) to categorize intermolecular interactions, critical for understanding crystal packing. For example, N–H···O bonds between the oxo group and adjacent molecules stabilize the lattice .
Table 2 : Crystallographic Data for Analogous Compounds
Parameter Value (Example) Reference Ring puckering (Q) 0.42 Å H-bond distance (N–O) 2.89 Å
Q. How can computational modeling predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions at the chloromethyl carbon.
- Compare with experimental For example, the chloromethyl group in ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate reacts with amines at 60°C in DMF, achieving >80% substitution .
- Use Hammett σ constants to correlate substituent effects on reaction rates .
Q. What strategies address contradictions in biological activity data for thieno-pyridine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace chloromethyl with cyanomethyl) and test against target enzymes. For example, ethyl 3-amino-6-(4-bromophenyl)thieno[2,3-b]pyridine-2-carboxylate showed enhanced antimicrobial activity (MIC: 2 µg/mL) .
- Metabolic Stability Assays : Use liver microsomes to identify degradation pathways (e.g., ester hydrolysis) and modify the ethyl group to tert-butyl for improved stability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility profiles of this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO (high), THF (moderate), and water (<0.1 mg/mL). Discrepancies arise from polymorphic forms; use PXRD to identify crystalline vs. amorphous phases .
- LogP Calculation : Experimental logP (~2.5) vs. predicted (2.1) may indicate unaccounted hydrogen bonding. Validate via shake-flask method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
